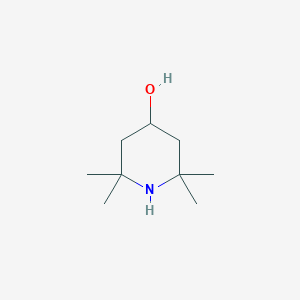

2,2,6,6-Tetramethyl-4-piperidinol

Vue d'ensemble

Description

2,2,6,6-Tetramethyl-4-piperidinol, also known as 4-Hydroxy-2,2,6,6-tetramethylpiperidine, is a heterocyclic compound . It is used as an additive for polymer-modified hindered amine light stabilizers and as a light stabilizer for polyamide 66 fibers containing acid blue dyes . It has been used to study the green and efficient method for chemoselective deoxidization of graphene oxide via ultraviolet irradiation .

Synthesis Analysis

A continuous process was developed for the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-Tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers . A series of promoter-modified CuCr/Al2O3 catalysts were prepared by co-precipitation method and evaluated by the above reaction .Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethyl-4-piperidinol can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 2,2,6,6-Tetramethyl-4-piperidinol include the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-Tetramethyl-4-piperidinol (TMP) .Physical And Chemical Properties Analysis

2,2,6,6-Tetramethyl-4-piperidinol is a white to slightly beige crystalline powder . It has a melting point of 129-131 °C (lit.) and a boiling point of 212-215 °C (lit.) .Applications De Recherche Scientifique

Catalytic Hydrogenation

A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to TMP . Both TAA and TMP are indispensable raw materials of hindered amine light stabilizers . The process uses a series of promoter-modified CuCr/Al2O3 catalysts prepared by co-precipitation method . The doped Sr in the catalyst can decrease the size of Cu nanoparticles to provide more active sites, improve the ratio of Cu+/Cu0 to promote the adsorption of substrates, and reduce the surface acidity to depress side reactions .

Raw Material for Hindered Amine Light Stabilizers

TMP is a critical raw material for hindered amine light stabilizers . These stabilizers are commonly used in plastics, fibers, coatings, and rubbers .

Stable Alcohol Conversion

Due to its thermo-sensitivity, TAA is easily oxidized at room temperature. Therefore, it is normally converted into the corresponding stable alcohol, TMP, in the industry .

Chemical Reduction

TMP can be obtained from TAA by chemical reduction using sodium borohydride as a reducing agent .

Electrochemical Method

TMP can be synthesized using the electrochemical method, where TAA could be reduced at the electrolyzer cathode .

Catalytic Hydrogenation Method

To overcome the deficiencies of pollution and high costs associated with small-scale production, the catalytic hydrogenation method was developed for large-scale production .

Additive for Polymer Modified Hindered Amine Light Stabilizers

TMP has been used as an additive for polymer modified hindered amine light stabilizers .

Light Stabilizer for Polyamide 66 Fibers Containing Acid Blue Dyes

TMP is used as a light stabilizer for polyamide 66 fibers containing acid blue dyes .

Mécanisme D'action

Target of Action

2,2,6,6-Tetramethyl-4-piperidinol (TMP) is primarily used as a raw material in the synthesis of hindered amine light stabilizers . These stabilizers are used in various industries, including plastics, fibers, coatings, and rubbers . The primary target of TMP is therefore the molecules that are part of these stabilizers.

Mode of Action

TMP is synthesized through the catalytic hydrogenation of triacetoneamine (TAA) . In this process, a series of promoter-modified CuCr/Al2O3 catalysts are used . The doped Sr in these catalysts decreases the size of Cu nanoparticles, providing more active sites, improves the ratio of Cu+/Cu0 to promote the adsorption of substrates, and reduces the surface acidity to depress side reactions . This results in nearly complete conversion of TAA and over 97% selectivity of TMP at 120 °C .

Biochemical Pathways

The primary biochemical pathway involved in the action of TMP is the catalytic hydrogenation of TAA . This process results in the formation of TMP, which is then used in the synthesis of hindered amine light stabilizers .

Result of Action

The primary result of TMP’s action is the formation of hindered amine light stabilizers . These stabilizers are used to protect various materials, including plastics, fibers, coatings, and rubbers, from degradation due to light exposure .

Action Environment

The action of TMP is influenced by several environmental factors. For instance, the catalytic hydrogenation process used to synthesize TMP is temperature-dependent, with optimal results achieved at 120 °C . Additionally, TMP is known to absorb moisture, suggesting that the presence of water in the environment could potentially influence its stability . Therefore, it should be sealed and stored in a dry place avoiding sunlight .

Safety and Hazards

2,2,6,6-Tetramethyl-4-piperidinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVUCLWJZJHFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029655 | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

2403-88-5 | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lastar A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lastar A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS23Q8EGZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)